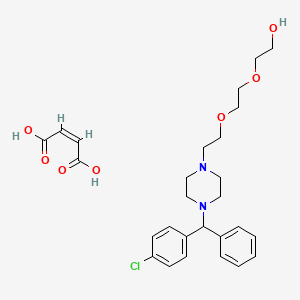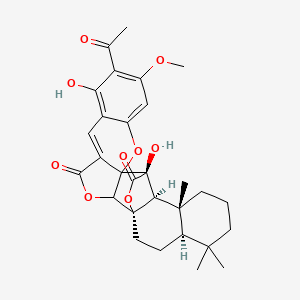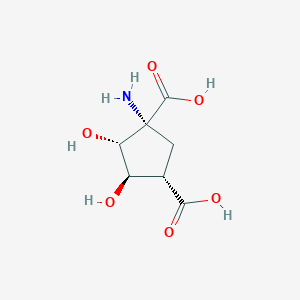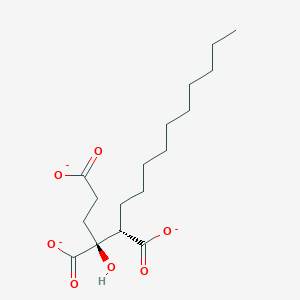
Trichilinin D
Overview
Description
Trichilinin D is a type of limonoid, a class of highly oxygenated triterpenoids . It has the molecular formula C37H44O8 .
Synthesis Analysis
Trichilinin D is one of the limonoids isolated from the root barks of Melia toosendan . It was found that the unique C-12 oxygen function in trichilinin B, C, and D seemed to be the biosynthetic precursors of ring-C-cleaved limonoids .Molecular Structure Analysis
The molecular structure of Trichilinin D is characterized by a 6α,28-ether bridge . The structure determination is usually done by spectroscopic analysis (IR, UV, HRESIMS, 1D and 2D NMR) and chemical techniques .Physical And Chemical Properties Analysis
Trichilinin D is a powder with a molecular weight of 616.7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
MRI Contrast Agents and Gadolinium Complexes
One significant application of Trichilinin D derivatives in scientific research is in the field of magnetic resonance imaging (MRI). Gadolinium complexes, such as the one discussed by Hajela et al. (2000), are used as relaxation agents in MRI due to their high proton relaxivity. The study highlights the development of a gadolinium complex with improved efficiency, stability, and lower toxicity, making it a promising class of relaxation agents for MRI applications (Hajela et al., 2000).
Metalorganic Chemical Vapor Deposition
Trichilinin D derivatives are also used in the preparation of lanthanide oxide thin films via metalorganic chemical vapor deposition (MOCVD). Milanov et al. (2009) describe the use of metalorganic complexes as precursors for MOCVD of Gd2O3 and Dy2O3. The study details the exceptional thermal stability and volatility of these precursors, enabling the production of uniform films suitable for various technological applications (Milanov et al., 2009).
Electrochemical Sensing of Explosive Compounds
In the field of electrochemical sensing, Trichilinin D derivatives have been employed in the detection of nitro-aromatic explosive compounds. Singh et al. (2016) discuss the use of glycine-stabilized silver nanoparticles for sensing 2,4,6-tri-nitro toluene (TNT) and di-nitro benzene (DNB), demonstrating the potential of these materials in developing sensitive and specific sensors for explosive detection (Singh et al., 2016).
Gene Delivery Applications
Trichilinin D derivatives have also been explored for their potential in gene delivery. Patel et al. (2013) report the use of tris-arenes based on certain acids for transporting nucleic acids into cells with greater efficiency and without cytotoxicity. This application is crucial in areas such as gene therapy and genetic engineering (Patel et al., 2013).
Treatment of Gadolinium Deposition Disease
In the medical field, Trichilinin D derivatives are being studied for the treatment of gadolinium deposition disease. Semelka et al. (2018) investigated the use of intravenous calcium-/zinc-diethylene triamine penta-acetic acid in patients with this condition, noting significant clinical improvement in symptoms (Semelka et al., 2018).
Triboluminescence in Pharmaceutical Formulations
Trichilinin D derivatives have applications in detecting trace crystallinity in pharmaceutical formulations through triboluminescence. Smith et al. (2018) demonstrated the ability of these derivatives to sensitively detect trace crystallinity, a crucial factor in ensuring the stability and efficacy of pharmaceutical products (Smith et al., 2018).
Antifungal and Biological Activity
The biological activity of Trichilinin D derivatives, such as trichilinin G, has been studied for its antifungal properties. Tuan et al. (2021) identified the antifungal activity of these compounds against various fungi, highlighting their potential in developing new antifungal agents (Tuan et al., 2021).
Mechanism of Action
Future Directions
Research suggests that Trichilinin D, along with other active phytonutrients of the Meliae cortex, could be a potential therapeutic for treating COVID-19 . This research offers a solid theoretic foundation for the future development of anti-COVID-19 therapeutics based on the phytonutrients of the Meliae cortex .
properties
IUPAC Name |
[(1R,2R,4S,5S,6S,10R,11S,12R,15R,16R,18S,19R)-4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O8/c1-21(38)44-28-17-26-36(4,25-13-12-24(35(25,28)3)23-15-16-42-19-23)33(41)31-32-34(2,20-43-31)27(39)18-29(37(26,32)5)45-30(40)14-11-22-9-7-6-8-10-22/h6-11,13-16,19,24,26-29,31-33,39,41H,12,17-18,20H2,1-5H3/b14-11+/t24-,26-,27+,28-,29-,31+,32-,33+,34+,35-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIJWSVGYWRMRS-GEBDEUFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)O)OC(=O)C=CC7=CC=CC=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2[C@]3([C@H](C[C@H]([C@@]4([C@@H]3[C@H]([C@H]([C@]2(C5=CC[C@H]([C@]15C)C6=COC=C6)C)O)OC4)C)O)OC(=O)/C=C/C7=CC=CC=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



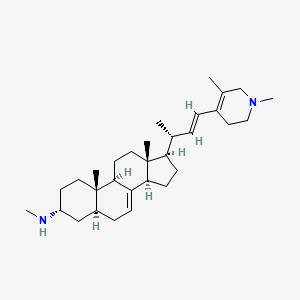
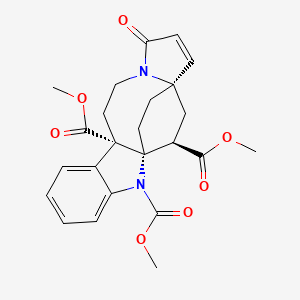
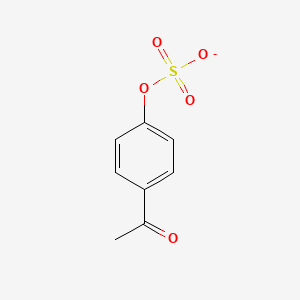
![(3R,10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1259082.png)

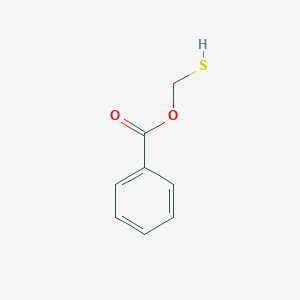
![N-(1-cyclohexyl-3,4-dihydroxy-5-morpholin-4-ylpentyl)-2-[[2-(ethylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]hexanamide](/img/structure/B1259088.png)
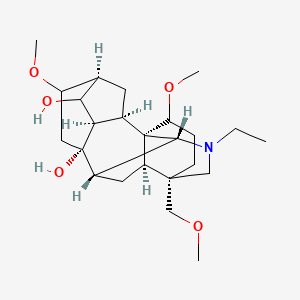
![(5R)-5-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexan-2-one](/img/structure/B1259090.png)
